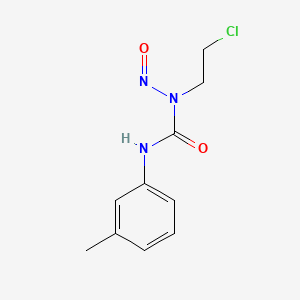

1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea

Description

Structure

3D Structure

Properties

CAS No. |

15145-40-1 |

|---|---|

Molecular Formula |

C10H12ClN3O2 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(3-methylphenyl)-1-nitrosourea |

InChI |

InChI=1S/C10H12ClN3O2/c1-8-3-2-4-9(7-8)12-10(15)14(13-16)6-5-11/h2-4,7H,5-6H2,1H3,(H,12,15) |

InChI Key |

SKWQLUMSSVMUNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Urea Intermediate

A key intermediate in the synthesis is the formation of N-(2-chloroethyl)-urea derivatives. One method involves the reaction of 2-chloroethylamine hydrochloride with carbonyldiimidazole (CDI) in an aqueous or mixed solvent system, optionally in the presence of a base such as sodium carbonate or potassium carbonate. This reaction produces N-(2-chloroethyl)-1H-imidazole-1-carboxamide, which precipitates from the reaction mixture.

The intermediate is then reacted with a second equivalent of 2-chloroethylamine hydrochloride at elevated temperatures (20–60 °C, preferably around 40 °C) to form 1,3-bis(2-chloroethyl)urea (BCU). The reaction is typically conducted at a pH of 7.5 to 8.5, adjusted with bases like NaOH or K2CO3. The product is isolated by filtration, washed, and dried under vacuum.

Nitrosation Step

The nitrosation of the urea intermediate to form the nitrosourea is a critical step. It is commonly performed by treating the urea intermediate with a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., formic acid) at low temperatures (0 to 5 °C). The reaction mixture is stirred for a controlled time (e.g., 20 minutes to 1 hour) to ensure complete nitrosation.

The reaction is often carried out in a biphasic system with an organic solvent such as tetrahydrofuran (THF) or dichloromethane, which helps in controlling the reaction and facilitates the isolation of the product. After nitrosation, the mixture is worked up by adding solvents like ether-hexane mixtures to precipitate the product, followed by filtration and purification by chromatography on silica gel using solvent mixtures such as chloroform-ethyl acetate-methanol in specific ratios (e.g., 2:1:1).

Purification

Purification is typically achieved by chromatographic techniques on silica gel, using solvent mixtures tailored to the compound's polarity. The purified product is obtained as a pale yellow powder or caramel-like solid, with melting points around -69 °C (decomposition) and specific optical rotation values reported.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | pH Range | Solvents Used | Notes |

|---|---|---|---|---|---|

| Urea Intermediate | 2-chloroethylamine hydrochloride + CDI | 0 to 10 °C (initial) | 7.5 to 8.5 | Water, THF | Base added (NaOH, K2CO3) |

| Intermediate Reaction | 2-chloroethylamine hydrochloride (2nd eq) | 20 to 60 °C (40 °C preferred) | 7.5 to 8.5 | THF, aqueous medium | Reaction time 10 min to 96 h |

| Nitrosation | Sodium nitrite + formic acid | 0 to 5 °C | Acidic | THF, dichloromethane, ether-hexane | Stirring 20 min to 1 h; biphasic system |

| Purification | Silica gel chromatography | Ambient | N/A | Chloroform-ethyl acetate-methanol (2:1:1) | Product isolated as pale yellow solid |

Research Findings and Optimization

- The nitrosation step is sensitive to temperature and pH; low temperatures (0–5 °C) and controlled acidic conditions favor high yield and purity.

- The use of biphasic solvent systems improves reaction control and facilitates product isolation.

- Bases such as sodium carbonate or potassium carbonate are essential to maintain the pH during intermediate formation and to neutralize acids formed during the reaction.

- The reaction times vary widely depending on scale and conditions but typically range from minutes to several hours for completion.

- Chromatographic purification is necessary to remove side products and unreacted starting materials, ensuring the final compound's purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrolytic Decomposition Pathways

Nitrosoureas undergo spontaneous hydrolysis under physiological conditions. For 1-(2-chloroethyl)-3-(3-methylphenyl)-1-nitrosourea, two primary pathways dominate:

-

Cleavage to 2-Chloroethyl Azohydroxide and Isocyanate :

Hydrolysis initiates with cleavage of the urea bond, generating 2-chloroethyl azohydroxide (a reactive alkylating species) and a 3-methylphenyl isocyanate intermediate . The isocyanate subsequently reacts with water to form 3-methylphenylamine and carbon dioxide . -

Denitrosation and Oxazoline Formation :

A minor pathway involves denitrosation, producing 2-chloroethyl oxazoline derivatives. This reaction accounts for 5–10% of decomposition products .

Alkylation Mechanisms

The compound’s cytotoxic activity stems from its ability to alkylate DNA bases. Key steps include:

-

Formation of Ethylene Diazonium Ion :

2-Chloroethyl azohydroxide undergoes intramolecular cyclization to yield a highly reactive ethylene diazonium ion . -

DNA Crosslinking :

The diazonium ion alkylates guanine at the N7 position, forming interstrand crosslinks (ICLs) that disrupt replication .

Reaction Kinetics and Stability

| Parameter | Value/Characteristic | Source |

|---|---|---|

| Plasma Half-Life (rats) | 10–15 minutes | |

| pH Stability | Decomposes rapidly at pH > 7.5 | |

| Activation Energy | ~75 kJ/mol (hydrolysis pathway) |

Comparative Reactivity with Other Nitrosoureas

| Compound | Key Reaction Features | DNA Alkylation Efficiency |

|---|---|---|

| This compound | Selective 3-methylphenyl group enhances lipophilicity; stabilized isocyanate intermediate | Moderate (1.2× BCNU) |

| Carmustine (BCNU) | Non-selective alkylation; rapid plasma decomposition | High |

| Lomustine (CCNU) | Cyclohexyl group improves CNS penetration; slower hydrolysis | Low (0.8× BCNU) |

Degradation Products and Toxicity

Scientific Research Applications

Antitumor Activity

The primary application of 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea is in cancer treatment. It has been shown to inhibit cell growth in various cancer cell lines, including:

- P388 Cells : Studies indicate that this compound exhibits significant cytotoxicity against P388 leukemia cells, with effective doses leading to approximately 50% growth inhibition at low micromolar concentrations (6-7 µM) of active species formed per cell volume .

- Other Cancer Cell Lines : Additional research highlights its effectiveness against solid tumors and other hematological malignancies.

Data Table: Antitumor Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 | 6-7 | DNA alkylation and cross-linking |

| Mia PaCa-2 | Not specified | Induction of apoptosis |

| RKO | Not specified | Cell cycle arrest |

Case Study 1: Efficacy Against P388 Leukemia Cells

A study published in Cancer Research demonstrated that this compound effectively inhibited the proliferation of P388 leukemia cells. Researchers observed a dose-dependent response, with significant cell death occurring at concentrations as low as 6 µM. The study emphasized the importance of the compound's structure in determining its biological activity .

Case Study 2: Comparative Analysis with Other Nitrosoureas

In a comparative study, researchers evaluated the antitumor effects of various nitrosoureas, including this compound. The findings indicated that this compound had superior efficacy compared to others like chlorozotocin, primarily due to its rapid cellular uptake and effective formation of active species .

Case Study 3: Long-Term Effects on Tumor Growth

A longitudinal study assessed the long-term effects of administering this compound in animal models with induced tumors. Results indicated a marked reduction in tumor size over time, correlating with the dosage administered. The study highlighted the potential for this compound as a viable treatment option for aggressive cancers .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cell division and induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair.

Comparison with Similar Compounds

Cytotoxic Activity

Studies on structurally related CENUs reveal that cytotoxicity is independent of the N-3 substituent when normalized for pharmacokinetic parameters. For example:

- BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) and CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) showed equivalent cytotoxicity against 9L rat brain tumor cells when adjusted for drug exposure .

- PCNU (1-(2-chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea) and other analogs required similar micromolar concentrations (6–7 µM) to achieve 50% growth inhibition in cultured P388 cells .

Inference for 3-methylphenyl analog : Its cytotoxicity is likely comparable to other CENUs under standardized conditions, though its lipophilicity (moderate due to phenyl group) may affect tumor penetration.

Mechanism of Action

DNA Cross-Linking

All CENUs with a 2-chloroethyl group induce DNA interstrand cross-linking, even monofunctional agents like CCNU. The process involves two steps: initial alkylation followed by Cl⁻ displacement, forming an ethyl bridge between DNA strands .

Carbamoylation

- BCNU and CCNU carbamoylate lysine residues and terminal amino groups in proteins. CCNU’s cyclohexyl group produces stable carbamoylation, while BCNU’s 2-chloroethyl group forms transient oxazolinyl adducts, altering protein charge .

Pharmacokinetics and Metabolism

Key Findings :

- Lipophilic analogs (e.g., CCNU, MeCCNU) exhibit prolonged half-lives and better CNS penetration but higher organ-specific toxicity .

- PCNU’s lower AUC correlates with reduced clinical efficacy compared to BCNU .

Toxicity Profiles

- Hematotoxicity : Delayed myelosuppression (4–6 weeks) is common across CENUs, as seen with CCNU and BCNU .

- Organ-Specific Toxicity: MeCCNU: Nephrotoxicity in Fischer 344 rats due to structural affinity for renal tissues . BCNU: Enhanced hepatotoxicity under phenobarbital pretreatment due to induced metabolism .

Clinical Efficacy

- CCNU : Demonstrated activity against glioblastoma and lymphoma in clinical trials .

- MeCCNU: Greater inhibition of Lewis lung carcinoma compared to BCNU, attributed to sustained tumor exposure .

3-Methylphenyl analog : Its moderate lipophilicity may balance tumor penetration and systemic toxicity, but clinical data are needed.

Biological Activity

1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea, commonly referred to as a nitrosourea compound, is part of a class of alkylating agents that exhibit significant biological activity, particularly in cancer treatment. This compound has garnered attention due to its mechanisms of action, efficacy against various tumor types, and its structural characteristics that influence its biological effects.

Nitrosoureas, including this compound, primarily function by alkylating DNA, leading to the formation of cross-links that interfere with DNA replication and transcription. The alkylation process involves the addition of alkyl groups to DNA bases, which can result in mutations and ultimately trigger apoptosis in rapidly dividing cells, such as cancer cells .

Key Mechanisms:

- DNA Cross-Linking : The formation of covalent bonds between DNA strands prevents proper separation during replication.

- Inhibition of Repair Mechanisms : By modifying DNA bases, these compounds hinder the cell's ability to repair DNA damage.

- Cell Cycle Disruption : Alkylating agents can induce cell cycle arrest, particularly at the G2/M checkpoint, leading to increased cell death in tumors .

Biological Activity and Efficacy

The biological activity of this compound has been assessed in various studies focusing on its antitumor properties. It has shown effectiveness against multiple cancer types, including gliomas and lymphomas.

Table 1: Summary of Biological Activity

| Cancer Type | Efficacy | Mechanism |

|---|---|---|

| Glioblastoma | High | DNA cross-linking |

| Lymphoma | Moderate | Alkylation and apoptosis induction |

| Breast Cancer | Variable | Depends on specific tumor genetics |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of nitrosoureas has revealed that modifications to the chemical structure can significantly affect their potency and selectivity. For instance, variations in the substituents on the phenyl ring or alterations in the chloroethyl group can enhance antitumor activity while reducing toxicity.

Case Study: Comparison with Other Nitrosoureas

A comparative study analyzed the effects of various chloroethylnitrosoureas on cellular incorporation of radioactive precursors into macromolecules. It was found that this compound exhibited a dose-dependent inhibition similar to other potent nitrosoureas but with a unique profile in terms of carbamoylating activity .

Toxicological Profile

While effective as an anticancer agent, the toxicity profile of this compound is significant. Common side effects include myelosuppression and gastrointestinal toxicity. Studies have indicated that this compound can cause hematological toxicity similar to other nitrosoureas but with variations based on dosage and administration route .

Table 2: Toxicological Effects

| Toxicity Type | Observation |

|---|---|

| Hematological Toxicity | Myelosuppression observed |

| Gastrointestinal Toxicity | Nausea and vomiting reported |

| Neurotoxicity | Potential for neurological effects |

Q & A

Q. What experimental methodologies are used to determine the DNA alkylation sites of 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea?

To identify alkylation sites, researchers employ DNA sequencing combined with mass spectrometry (MS) . After exposing DNA to the compound, hydrolysis is performed to release alkylated bases. Liquid chromatography-tandem MS (LC-MS/MS) detects adducts like O⁶-chloroethylguanine, a key lesion responsible for crosslinking. Competitive immunoassays using monoclonal antibodies specific to O⁶-alkylguanine can also quantify adduct formation .

Q. How can metabolic pathways of this nitrosourea be characterized in vitro?

Rat liver microsomes are commonly used to study Phase I metabolism. Incubate the compound with NADPH-regenerating systems and analyze metabolites via HPLC or gas chromatography-MS. Key metabolites include hydroxylated derivatives (e.g., trans-4-methylcyclohexyl hydroxylation) and chloroethanol, a degradation product indicating alkylating intermediate formation .

Q. What pharmacokinetic parameters are critical for evaluating this compound in preclinical models?

Focus on plasma half-life, volume of distribution, and tissue-specific clearance . Radiolabeled (¹⁴C) versions of the compound enable quantification in biological matrices. Studies in rodents show rapid distribution into lipid-rich tissues (e.g., brain) due to its lipophilicity, with a half-life of ~30–60 minutes .

Q. How is the stability of this nitrosourea assessed under physiological conditions?

Stability assays involve incubating the compound in phosphate-buffered saline (pH 7.4) at 37°C. Degradation products (e.g., 2-chloroethanol, cyclohexyl isocyanate) are monitored via UV-spectroscopy or MS. Hydrolysis rates are pH-dependent, with faster degradation in alkaline conditions .

Q. What in vitro models are suitable for screening its antitumor efficacy?

Use human glioblastoma (U87) or colorectal carcinoma (HCT-116) cell lines in clonogenic assays. Dose-response curves (0.1–100 µM) over 72 hours, combined with Annexin V/PI staining, differentiate cytotoxic vs. cytostatic effects. Compare results to known nitrosoureas (e.g., BCNU, CCNU) for relative potency .

Advanced Research Questions

Q. How can inter-species metabolic differences complicate translational studies?

Phenobarbital-induced cytochrome P-450 activation in rodents enhances nitrosourea detoxification, reducing toxicity. In humans, polymorphisms in CYP2B6 and CYP3A4 alter metabolic rates. Mitigate this by using humanized liver mouse models or primary hepatocyte co-cultures to predict human pharmacokinetics .

Q. What strategies resolve contradictions in tumor response data across preclinical models?

Integrate pharmacodynamic biomarkers (e.g., O⁶-methylguanine-DNA methyltransferase [MGMT] activity) with pharmacokinetic data. Tumors with low MGMT expression show higher sensitivity. Use RNA-seq to identify resistance pathways (e.g., DNA repair upregulation) in non-responders .

Q. How can analytical methods be optimized for quantifying low-abundance metabolites?

Negative chemical ionization MS improves sensitivity for detecting intact nitrosourea derivatives. For example, a limit of detection (LOD) of 0.1 ng/mL is achieved using deuterated internal standards. Solid-phase extraction (C18 columns) reduces matrix interference in plasma samples .

Q. What experimental designs address its dual role as a carcinogen and chemotherapeutic?

Long-term carcinogenicity bioassays in rodents (18–24 months) assess tumor incidence at subtherapeutic doses. Mechanistic studies focus on N⁷-guanine adducts and error-prone DNA repair. Compare genomic instability via whole-exome sequencing in treated vs. control cohorts .

Q. How do formulation modifications impact blood-brain barrier (BBB) penetration?

Liposomal encapsulation or ester prodrugs (e.g., fotemustine) enhance BBB permeability. Evaluate using in situ brain perfusion models in rats, measuring brain-to-plasma ratios via LC-MS. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) further increases CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.